molecular formula C9H7NO6 B1351580 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid CAS No. 797030-53-6

6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid

Cat. No.: B1351580
CAS No.: 797030-53-6
M. Wt: 225.15 g/mol
InChI Key: JSFQNXNIULHEFN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature

The systematic name for this compound, as per IUPAC guidelines, is 1,4-benzodioxin-2-carboxylic acid, 2,3-dihydro-6-nitro- . This nomenclature reflects its bicyclic structure:

  • 1,4-Benzodioxin : A fused ring system consisting of a benzene ring and a 1,4-dioxane ring.
  • 2,3-Dihydro : Indicates partial saturation at the 2nd and 3rd positions of the dioxane ring.
  • 6-Nitro : A nitro group (-NO₂) substituent at the 6th position of the benzodioxine core.
  • 2-Carboxylic acid : A carboxyl group (-COOH) at the 2nd position of the dioxane ring.

Molecular Formula and Weight

The molecular formula is C₉H₇NO₆ , with a molecular weight of 225.15 g/mol . This composition accounts for:

  • 9 carbon atoms in the benzodioxine core and substituents.
  • 7 hydrogen atoms , reflecting partial saturation in the dioxane ring.
  • 1 nitrogen atom from the nitro group.
  • 6 oxygen atoms distributed across the dioxane ring, nitro group, and carboxylic acid.

CAS Registry Number

The compound is registered under CAS 797030-53-6 , a unique identifier for chemical substances in scientific databases.

Structural Features

The structure comprises:

  • Benzodioxine Core : A benzene ring fused to a 1,4-dioxane ring, with partial saturation at the 2nd and 3rd positions.
  • Nitro Group (-NO₂) : Located at the 6th position of the benzene ring, contributing to electron-withdrawing effects.
  • Carboxylic Acid (-COOH) : Positioned at the 2nd carbon of the dioxane ring, enabling hydrogen bonding and acidity (predicted pKa: 2.29 ± 0.20).

Table 1: Key Structural Descriptors

Property Value/Description
SMILES Notation O1C2C=CC(=CC=2OCC1C(=O)O)N+[O-]
InChI Key JSFQNXNIULHEFN-UHFFFAOYSA-N
Predicted Boiling Point 439.1 ± 45.0 °C
Predicted Density 1.580 ± 0.06 g/cm³

Properties

IUPAC Name

6-nitro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c11-9(12)8-4-15-7-3-5(10(13)14)1-2-6(7)16-8/h1-3,8H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFQNXNIULHEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid typically involves the nitration of 2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 6-nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents .

Anti-inflammatory Properties
Another area of interest is the compound's potential anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, which could lead to therapeutic applications in treating conditions such as arthritis or other inflammatory diseases .

Environmental Science

Biodegradation Studies
this compound has been investigated for its role in biodegradation processes. Research has focused on how microorganisms can utilize this compound as a carbon source, which is significant for bioremediation efforts aimed at cleaning up contaminated environments .

Toxicological Assessments
Toxicological studies are essential for understanding the environmental impact of this compound. Research has been conducted to evaluate its toxicity levels in aquatic organisms, providing insights into its ecological risks and helping to establish safe usage guidelines .

Material Science

Polymer Synthesis
In material science, this compound has been used as a precursor in the synthesis of novel polymers. These polymers exhibit unique properties such as enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .

Nanocomposite Development
The incorporation of this compound into nanocomposites has been explored to enhance the functional properties of materials used in electronics and coatings. The addition of this compound can improve electrical conductivity and thermal resistance .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity , Significant inhibition of bacterial growth observed in laboratory settings.
Anti-inflammatory Effects Modulation of inflammatory pathways suggested potential therapeutic use.
Biodegradation Microorganisms effectively utilized the compound as a carbon source.
Toxicology Identified potential ecological risks associated with aquatic toxicity.
Polymer Synthesis Enhanced thermal and mechanical properties in synthesized polymers.
Nanocomposite Development Improved electrical conductivity and thermal resistance in materials.

Mechanism of Action

The mechanism of action of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to undergo reduction and substitution reactions, leading to the formation of biologically active derivatives .

Comparison with Similar Compounds

Carboxylic Acid Derivatives of Benzodioxine

Key structural analogs include:

Compound Name CAS Number Similarity Score Key Substituents
2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid 3663-80-7 0.94 Carboxylic acid at position 2
(S)-1,4-Benzodioxane-2-carboxylic acid 70918-54-6 0.94 Chiral center at position 2
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid 4442-54-0 0.80 Carboxylic acid at position 6
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxylic acid 4442-53-9 0.59 Carboxylic acid at position 5

Key Observations :

  • The position of the carboxylic acid group significantly impacts molecular similarity. The highest similarity (0.94) is observed with positional isomers sharing the carboxylic acid at position 2 .

Ester and Functional Group Variants

  • Methyl ester derivative (CAS 3663-79-4): Replaces the carboxylic acid with a methyl ester, enhancing lipophilicity and altering pharmacokinetic properties .
  • Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (CAS 261767-10-6): Demonstrates reduced similarity (0.64) due to esterification and positional differences .

Physical Properties

  • Melting Points: Non-nitrated analogs like 9l and 9m exhibit decomposition ranges (e.g., 172–243°C), whereas nitro-substituted compounds (e.g., compound 89 in ) may have higher thermal stability due to nitro group resonance stabilization .
  • Solubility : The carboxylic acid group in the target compound likely enhances aqueous solubility compared to ester or amide derivatives .

Pharmacological and Toxicological Profiles

Bioactivity and Adverse Effects

  • Nitro-substituted benzodiazepines (e.g., compound 89): Exhibit significant adverse effects on organs (e.g., liver, kidney), though less severe than clonazepam. This suggests nitro groups in benzodioxines may contribute to toxicity but require further validation .

Biological Activity

6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (CAS Number: 797030-53-6) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The molecular formula of this compound is C9H7NO6C_9H_7NO_6, with a molecular weight of 225.155 g/mol. Its physical properties include:

  • Density : 1.6 ± 0.1 g/cm³
  • Boiling Point : 439.1 ± 45.0 °C
  • Flash Point : 219.4 ± 28.7 °C
    These properties suggest that the compound is stable under standard conditions but may require careful handling due to its potential reactivity and toxicity .

Antimicrobial Activity

Research into related compounds has shown that nitro-substituted dioxines possess antimicrobial properties. For example, iminosugars derived from marine organisms demonstrated effective antibacterial activity against Staphylococcus aureus, indicating that similar compounds could exhibit comparable effects . The nitro group in this compound may play a crucial role in enhancing its antimicrobial efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for predicting the biological activity of chemical compounds. In the case of nitrobenzenes and dioxines:

  • The position of the nitro group significantly influences biological activity.
  • Modifications at specific positions on the aromatic ring can enhance selectivity and potency against various biological targets.

A table summarizing key findings from SAR studies on related compounds is presented below:

CompoundBiological ActivityRemarks
Benzo[b]furan derivative 6aHigh antiproliferative activitySelective against human aortic arterial endothelial cells
Nitro-substituted dioxinesAntimicrobial effectsEffective against S. aureus
IminosugarsAntibacterial activityInfluenced by lipophilicity

Case Studies

While direct case studies on this compound are sparse, related research provides insights into its potential applications:

  • Anticancer Screening : A study evaluated various benzo[b]furan derivatives on cancer cell lines and found significant variations in potency based on structural modifications.
  • Antimicrobial Testing : Compounds with similar structures were tested for their ability to inhibit bacterial growth in vitro.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves nitration of the parent benzo[1,4]dioxine-carboxylic acid derivative under controlled acidic conditions. Key steps include:

  • Precise temperature control (0–5°C) to prevent over-nitration or decomposition.
  • Use of mixed acid systems (e.g., HNO₃/H₂SO₄) to enhance regioselectivity.
  • Post-reaction purification via recrystallization in ethanol/water mixtures to isolate the nitro derivative. Yield optimization may require adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to nitrating agent) and reaction time (2–4 hours) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Chromatographic Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (acetonitrile:water, 70:30 v/v) to assess purity (>95%).
  • Spectroscopic Confirmation :
  • ¹H/¹³C NMR to verify substitution patterns (e.g., nitro group at C6, carboxylic acid at C2).
  • FT-IR for characteristic peaks (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, carboxylic O-H stretch at 2500–3300 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M-H]⁻ at m/z 252.0321 (calculated for C₉H₇NO₆) .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer :

  • Storage Conditions : Protect from light and moisture. Store at 2–8°C in airtight containers with desiccants (e.g., silica gel).
  • Stability Tests : Accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition when stored correctly. Avoid prolonged exposure to bases or strong oxidizers to prevent nitro group reduction or decarboxylation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., nitro group at C6) and nucleophilic attack sites.
  • Molecular Dynamics Simulations : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using software like COMSOL Multiphysics.
  • Transition State Analysis : Identify energy barriers for nitro-group displacement using hybrid functionals (e.g., B3LYP/6-31G*). Results correlate with experimental kinetic data (ΔG‡ ≈ 25–30 kcal/mol) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Reproducibility : Conduct parallel assays (e.g., antimicrobial testing) across multiple labs using standardized protocols (e.g., CLSI guidelines).
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence bioactivity.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., with ³H-labeled analogs) to quantify affinity constants (Kd) and validate target specificity .

Q. How can factorial design optimize the catalytic hydrogenation of the nitro group in this compound to its amine derivative?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply a 2³ factorial design to test variables:
  • Catalyst loading (5–10% Pd/C).
  • Hydrogen pressure (1–3 atm).
  • Reaction time (2–6 hours).
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield (>90%) and minimize byproducts (e.g., over-reduction to hydroxylamine).
  • Validation : Confirm selectivity via ¹H NMR (disappearance of NO₂ proton at δ 8.2 ppm and emergence of NH₂ at δ 5.1 ppm) .

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